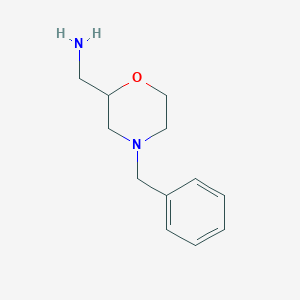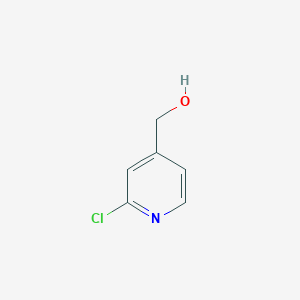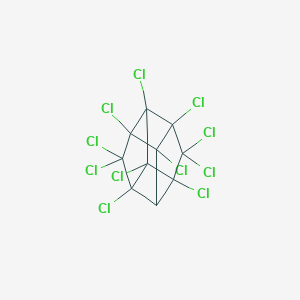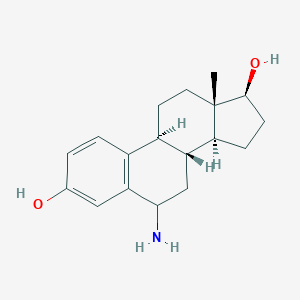
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as methotrexate, is a widely used drug in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis. Methotrexate is a folate antagonist that inhibits the synthesis of DNA, RNA, and proteins, and thus, it is a potent chemotherapeutic agent.
Mécanisme D'action
Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF), a cofactor required for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell proliferation. Methotrexate also inhibits the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a nucleotide required for DNA synthesis.
Biochemical and Physiological Effects:
Methotrexate has several biochemical and physiological effects. It inhibits cell proliferation and induces cell death by apoptosis. Methotrexate also affects the immune system by inhibiting the proliferation of T cells and B cells and reducing the production of cytokines. Methotrexate can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Methotrexate has several advantages for lab experiments. It is a potent chemotherapeutic agent that can be used to study the mechanisms of cell proliferation and apoptosis. Methotrexate can also be used to study the effects of folate depletion on cellular metabolism. However, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has limitations for lab experiments as it can cause toxicity and cell death at high concentrations.
Orientations Futures
Methotrexate has several potential future directions. It can be used in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Methotrexate can also be used in combination with targeted therapies to improve the treatment of cancer and autoimmune diseases. Methotrexate can also be studied for its potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a potent chemotherapeutic agent that has been extensively studied for its therapeutic potential in various diseases. Methotrexate inhibits the synthesis of DNA, RNA, and proteins by inhibiting DHFR and TS. Methotrexate has several biochemical and physiological effects and can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity. Methotrexate has several advantages and limitations for lab experiments and has several potential future directions.
Méthodes De Synthèse
Methotrexate is synthesized from 2,4-diamino-6-hydroxypyrimidine and 4-aminobenzoic acid. The synthesis involves several steps, including the protection of the amino groups, the formation of the benzothiadiazine ring, and the introduction of the methoxy group. The final product is obtained after deprotection and purification.
Applications De Recherche Scientifique
Methotrexate has been extensively studied for its therapeutic potential in various diseases. In cancer research, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a chemotherapy agent for the treatment of leukemia, lymphoma, and solid tumors. In rheumatology, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis. Methotrexate has also been studied for its potential in the treatment of inflammatory bowel disease, multiple sclerosis, and systemic lupus erythematosus.
Propriétés
Numéro CAS |
101063-97-2 |
|---|---|
Nom du produit |
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Formule moléculaire |
C11H12N2O5S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
ZDVMBZAHMSUHSS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)











